molecular formula C15H14Cl2N2O4 B2621778 Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate CAS No. 218456-07-6

Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate

Cat. No.: B2621778
CAS No.: 218456-07-6
M. Wt: 357.19
InChI Key: IRNLJZHMQCRIIE-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate is a synthetic organic compound featuring a 2,6-dichlorophenyl-substituted isoxazole core linked to an ethyl ester via a carbamoyl bridge. Its molecular formula is C15H14Cl2N2O4 (molar mass: 357.19 g/mol), structurally distinguished by the isoxazole ring, a 2,6-dichlorophenyl group at position 3, and a methyl group at position 5 of the isoxazole. The ethyl ester moiety enhances lipophilicity, influencing bioavailability and metabolic stability .

Properties

IUPAC Name

ethyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4/c1-3-22-11(20)7-18-15(21)12-8(2)23-19-14(12)13-9(16)5-4-6-10(13)17/h4-6H,3,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNLJZHMQCRIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the isoxazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate can potentially serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .
  • Anti-inflammatory Effects :
    Isoxazole derivatives have been studied for their anti-inflammatory properties. In vitro studies suggest that compounds similar to this compound could inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response .
  • Anticancer Potential :
    The isoxazole moiety has been linked to anticancer activity. Compounds containing this structure have shown promise in inhibiting tumor growth by interfering with cancer cell signaling pathways. This compound may be explored further for its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. The following table summarizes key synthetic routes:

Synthesis Method Description
Condensation Reaction Involves the reaction of isoxazole with acetic acid derivatives in the presence of a catalyst.
Hydrolysis Hydrolysis of esters to yield corresponding acids can enhance biological activity and solubility.
Functionalization Further modification can introduce various functional groups to enhance pharmacological properties.

Case Studies

  • Antibacterial Activity Study :
    A study evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound). Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent against bacterial infections .
  • Anti-inflammatory Evaluation :
    In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested for COX inhibition. The findings demonstrated that these compounds could effectively reduce inflammation markers in vitro, supporting their development as anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Yields : Ethyl ester derivatives (e.g., 10g, 10h) exhibit high yields (87–88%) due to optimized piperazine-thiazole coupling , whereas diclofenac analogs (e.g., 9a) show moderate yields (70%) due to multi-step synthesis .
  • Metabolic Stability : Ethyl esters generally resist hydrolysis better than methyl esters, as seen in diclofenac analogs .
  • Biological Activity : The 2,6-dichlorophenyl group enhances steric hindrance and receptor selectivity compared to 2,4-dichlorophenyl analogs like cyclanilide .

Biological Activity

Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13H11Cl2N3O3
  • Molecular Weight : 308.15 g/mol
  • CAS Number : 24248-21-3

Structural Features

The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the dichlorophenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Inhibition of Carbonic Anhydrase II

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant inhibition of carbonic anhydrase II (CA-II). For instance, one derivative showed an IC50 value of 1.545 ± 0.016 µM, indicating potent inhibition activity against this enzyme, which is crucial in various physiological processes . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the inhibitory potential.

CompoundIC50 Value (µM)Comments
6a1.665 ± 0.095Moderate inhibitor
6e1.545 ± 0.016Strongest inhibitor
6g1.784 ± 0.095Comparable to others

Anti-inflammatory Properties

Isoxazole derivatives have been reported to possess anti-inflammatory activities by inhibiting cyclooxygenases (COX-1 and COX-2) and lipoxygenase pathways . This property makes them potential candidates for treating inflammatory diseases.

Case Studies

Case Study 1: In Vitro Testing
A study evaluated the anti-inflammatory effects of a series of substituted isoxazoles, including our compound of interest. The results indicated that these compounds effectively reduced pro-inflammatory cytokines in cell cultures, suggesting their potential application in inflammatory conditions .

Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to CA-II. The binding energies were calculated, revealing stable interactions with key residues in the active site, which corroborates the observed biological activity .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : By binding to the active site of CA-II, it prevents the conversion of carbon dioxide to bicarbonate.
  • Reduction of Inflammatory Mediators : The compound modulates signaling pathways involved in inflammation, leading to decreased levels of inflammatory cytokines.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate?

  • Methodology : Two primary routes are documented:

  • Route A : Refluxing a mixture of the isoxazole carbonyl derivative with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid .
  • Route B : Reacting the acyl chloride intermediate with amidoxime, followed by recrystallization from ethyl acetate (yield: 76%, purity: 98.43%) .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., [M+H]+ observed at m/z 446.0539) .
  • HPLC : Reverse-phase chromatography (C18 column) to assess purity (e.g., tR = 10.58 min, 98.43% purity) .
  • NMR Spectroscopy : To verify functional groups and stereochemistry .

Q. How can lipophilicity be experimentally determined for this compound?

  • Methodology : Use HPLC-derived capacity factor (k) and calculated log k values under standardized conditions (e.g., C18 column, methanol/water mobile phase) to correlate with partitioning behavior .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodology :

  • Reaction Optimization : Extend reaction time (e.g., 2–5 hours) and use excess acyl chloride (1.1 equivalents) to drive completion .
  • Purification : Recrystallization from ethyl acetate improves purity (>98%) compared to acetic acid-based methods .
  • Catalyst Screening : Explore alternatives to sodium acetate (e.g., triethylamine) to reduce side reactions .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay Standardization : Compare cell lines, concentrations, and incubation times across studies (e.g., antagonist potency in GPCR assays) .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., dichlorophenyl or methyl groups) to isolate critical pharmacophores .
  • Dose-Response Validation : Replicate conflicting studies under identical conditions to identify methodological variability .

Q. What strategies are effective for designing analogs with enhanced target engagement?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the isoxazole ring to improve binding affinity .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with target receptors (e.g., GPCRs) .
  • Bioisosteric Replacement : Replace the ethyl ester with methyl or tert-butyl groups to modulate solubility and potency .

Q. How can stability and degradation pathways be assessed under varying conditions?

  • Methodology :

  • Stress Testing : Expose the compound to heat (40–60°C), light, and acidic/basic solvents, then monitor degradation via HPLC .
  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–10) to identify optimal storage conditions .

Q. What experimental approaches validate target engagement in cellular assays?

  • Methodology :

  • Competitive Binding Assays : Use radiolabeled or fluorescent probes to measure displacement kinetics .
  • Knockout Models : Compare activity in wild-type vs. receptor-deficient cell lines .
  • SAR Correlation : Link structural modifications to functional readouts (e.g., IC50 shifts) .

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